molecular formula C9H16N4 B12956952 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine

Cat. No.: B12956952
M. Wt: 180.25 g/mol
InChI Key: BNPQILAFJVEYGR-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. Compounds containing pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • Quinolinyl-pyrazoles

Uniqueness

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is unique due to its specific substitution pattern on the pyrazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-6-(1-methyl-1H-pyrazol-5-yl)piperazine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrazole-based reagents. Techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For example, a recent study utilized hybrid B3LYP methods for molecular geometry optimization and electronic property prediction, confirming the structural integrity of synthesized derivatives .

Table 1: Characterization Techniques

TechniquePurpose
1H^{1}H NMRIdentifies hydrogen environments
13C^{13}C NMRConfirms carbon skeleton
Mass SpectrometryDetermines molecular weight
FT-IRIdentifies functional groups

Antidiabetic Activity

Recent evaluations have demonstrated that this compound exhibits potent antidiabetic properties. In vitro assays for α-glucosidase and α-amylase inhibition revealed IC50 values that indicate significant inhibitory activity. Specifically, the compound showed an IC50 for α-glucosidase at 75.62 µM, compared to Acarbose's 72.58 µM, suggesting comparable efficacy in managing postprandial glucose levels .

Antioxidant Activity

The antioxidant capabilities of this compound were assessed using various assays including DPPH and ABTS radical scavenging tests. Results indicated that it possesses considerable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase (XO) is crucial for managing conditions like gout. The compound demonstrated remarkable XO inhibitory activity with an IC50 value of 24.32 µM, indicating its potential as a therapeutic agent in hyperuricemia .

Anticancer Potential

Studies on the anticancer activities of pyrazole derivatives have shown promising results. For instance, compounds similar to this compound were evaluated against various cancer cell lines such as MCF-7 and HepG2. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Table 2: Biological Activity Summary

Activity TypeAssay MethodIC50 Value (µM)
α-Glucosidase InhibitionEnzymatic Assay75.62
α-Amylase InhibitionEnzymatic Assay119.3
Xanthine Oxidase InhibitionEnzymatic Assay24.32
Antioxidant ActivityDPPH/ABTS AssaysSignificant Scavenging
Anticancer ActivityMTT Assay against MCF-7/HepG2Effective Induction of Apoptosis

Case Study 1: Antidiabetic Effects

In a controlled study, researchers administered varying concentrations of this compound to diabetic rat models. The results showed a significant reduction in blood glucose levels post-treatment, supporting its potential use as an antidiabetic agent.

Case Study 2: Antioxidant Efficacy

A study investigating oxidative stress markers in cells treated with the compound revealed decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating effective antioxidant activity.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-6-(2-methylpyrazol-3-yl)piperazine

InChI

InChI=1S/C9H16N4/c1-7-5-10-6-8(12-7)9-3-4-11-13(9)2/h3-4,7-8,10,12H,5-6H2,1-2H3

InChI Key

BNPQILAFJVEYGR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C2=CC=NN2C

Origin of Product

United States

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